molecular formula C23H28N4O3S2 B11505734 N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11505734
M. Wt: 472.6 g/mol
InChI Key: WYYXCCOIHWYXQZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a thiophene ring, and multiple ethoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole and thiophene rings may play a role in binding to enzymes or receptors, while the ethoxy groups could influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(3,4-diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide: Contains additional ethoxy groups on the phenyl ring.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, a thiophene ring, and multiple ethoxy groups. This unique structure may confer specific properties that are not present in similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H28N4O3S2/c1-4-13-27-22(20-8-7-14-31-20)25-26-23(27)32-16-21(28)24-12-11-17-9-10-18(29-5-2)19(15-17)30-6-3/h4,7-10,14-15H,1,5-6,11-13,16H2,2-3H3,(H,24,28)

InChI Key

WYYXCCOIHWYXQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)OCC

Origin of Product

United States

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